3-[1-{3-nitrobenzyl}-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methyl-1,2,5-oxadiazole
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Overview
Description
3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) is a complex organic compound characterized by its unique structure, which includes a triazene linkage and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) typically involves multiple steps, starting with the preparation of the triazene linkage and the subsequent formation of the oxadiazole rings. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the oxadiazole rings.
Scientific Research Applications
3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The triazene linkage and oxadiazole rings play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(1E)-3-(2-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-phenyl-1,2,5-oxadiazole): Similar structure but with phenyl groups instead of methyl groups.
3,3’-[(1E)-3-(2-chlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole): Contains a chlorobenzyl group instead of a nitrobenzyl group.
Uniqueness
The uniqueness of 3,3’-[(1E)-3-(3-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N8O4 |
---|---|
Molecular Weight |
344.29g/mol |
IUPAC Name |
4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-N-[(3-nitrophenyl)methyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H12N8O4/c1-8-12(17-24-15-8)14-19-20(13-9(2)16-25-18-13)7-10-4-3-5-11(6-10)21(22)23/h3-6H,7H2,1-2H3 |
InChI Key |
ZASAKFNXAODSFI-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1N=NN(CC2=CC(=CC=C2)[N+](=O)[O-])C3=NON=C3C |
Canonical SMILES |
CC1=NON=C1N=NN(CC2=CC(=CC=C2)[N+](=O)[O-])C3=NON=C3C |
Origin of Product |
United States |
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